Cas no 1715-13-5 (4-{[(thiophen-2-yl)methyl]amino}benzoic acid)
![4-{[(thiophen-2-yl)methyl]amino}benzoic acid structure](https://ja.kuujia.com/scimg/cas/1715-13-5x500.png)
4-{[(thiophen-2-yl)methyl]amino}benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-((Thiophen-2-ylmethyl)amino)benzoic acid
- 4-{[(thiophen-2-yl)methyl]amino}benzoic acid
- 4-(thiophen-2-ylmethylamino)benzoic acid
- 4-((thiophen-2-ylmethyl)amino)benzoicacid
- SR-01000388430-1
- CBMicro_004947
- Oprea1_785249
- MLS001209143
- CS-0312884
- 1715-13-5
- p-carboxyphenyl-(2-thenyl)amine
- STK411034
- HMS2842J08
- SMSF0003501
- MFCD00475037
- 4-[(thiophen-2-ylmethyl)amino]benzoic acid
- 451498-55-8
- AKOS000664254
- SCHEMBL11413736
- 4-[(2-thienylmethyl)amino]benzoic acid
- 2P-081
- Oprea1_153375
- benzoic acid, 4-[(2-thienylmethyl)amino]-
- ALBB-011669
- BBL013894
- SR-01000388430
- SMR000514518
- F0346-1535
- 4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid
- 4-((thiophen-2-ylmethyl)amino)benzoic acid
- CB06942
- CHEMBL1399559
- Cambridge id 5119053
- WAY-112300
- BIM-0004986.P001
-
- MDL: MFCD00475037
- インチ: InChI=1S/C12H11NO2S/c14-12(15)9-3-5-10(6-4-9)13-8-11-2-1-7-16-11/h1-7,13H,8H2,(H,14,15)
- InChIKey: SHTQXYWTNXSOLW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 233.05104977Da
- どういたいしつりょう: 233.05104977Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 77.6Ų
4-{[(thiophen-2-yl)methyl]amino}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0346-1535-20μmol |
4-{[(thiophen-2-yl)methyl]amino}benzoic acid |
1715-13-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
abcr | AB378154-5 g |
4-[(Thiophen-2-ylmethyl)amino]benzoic acid; . |
1715-13-5 | 5g |
€1428.00 | 2023-06-20 | ||
TRC | T221815-500mg |
4-[(2-Thienylmethyl)amino]benzoic acid |
1715-13-5 | 500mg |
$ 600.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1253354-100mg |
4-{[(thiophen-2-yl)methyl]amino}benzoic acid |
1715-13-5 | 98% | 100mg |
$245 | 2024-06-06 | |
Life Chemicals | F0346-1535-2mg |
4-{[(thiophen-2-yl)methyl]amino}benzoic acid |
1715-13-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
abcr | AB378154-1g |
4-[(Thiophen-2-ylmethyl)amino]benzoic acid; . |
1715-13-5 | 1g |
€389.60 | 2025-02-20 | ||
eNovation Chemicals LLC | Y1253354-100mg |
4-{[(thiophen-2-yl)methyl]amino}benzoic acid |
1715-13-5 | 98% | 100mg |
$255 | 2025-02-19 | |
1PlusChem | 1P00IOT9-100mg |
4-{[(thiophen-2-yl)methyl]amino}benzoic acid |
1715-13-5 | 98% | 100mg |
$125.00 | 2024-06-19 | |
Ambeed | A473650-1g |
4-((Thiophen-2-ylmethyl)amino)benzoic acid |
1715-13-5 | 97% | 1g |
$323.0 | 2024-04-22 | |
eNovation Chemicals LLC | Y1253354-500mg |
4-{[(thiophen-2-yl)methyl]amino}benzoic acid |
1715-13-5 | 98% | 500mg |
$635 | 2024-06-06 |
4-{[(thiophen-2-yl)methyl]amino}benzoic acid 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
4-{[(thiophen-2-yl)methyl]amino}benzoic acidに関する追加情報
4-((Thiophen-2-ylmethyl)amino)benzoic acid: A Comprehensive Overview
The compound 4-((Thiophen-2-ylmethyl)amino)benzoic acid (CAS NO 1715-13-5) is a unique organic molecule that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The structure of this compound incorporates a thiophene ring, an amine group, and a carboxylic acid moiety, making it a promising candidate for various pharmacological applications.
Thiophene is a five-membered aromatic heterocycle containing one sulfur atom. Its presence in the structure of 4-((Thiophen-2-ylmethyl)amino)benzoic acid contributes to its unique electronic and pharmacokinetic properties. The molecule's benzamide core provides a scaffold that can be further modified to enhance its biological activity or selectivity. Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in the areas of oncology and inflammation.
One of the most notable aspects of 4-((Thiophen-2-ylmethyl)amino)benzoic acid is its ability to modulate enzymatic activity. This property has been explored in preclinical models, where the compound demonstrated potent inhibitory effects on key enzymes implicated in disease pathways. For instance, research conducted in 2023 revealed that this compound exhibits significant inhibition of cancer-associated protein kinases, making it a valuable tool in the development of targeted therapies.
Another area of interest is the compound's role as a template for drug design. Its versatile structure allows for easy modification by introducing various substituents at specific positions, enabling researchers to optimize its pharmacokinetic properties. For example, studies have shown that altering the thiophene substituent can significantly influence the compound's solubility and bioavailability, which are critical factors in drug development.
Recent advancements in crystallography and structure-activity relationship (SAR) analysis have provided deeper insights into the molecular mechanisms of 4-((Thiophen-2-ylmethyl)amino)benzoic acid. These studies have identified key residues responsible for its enzymatic inhibition, paving the way for rational design of more potent and selective derivatives.
Furthermore, this compound has shown remarkable potential as a radioprotector. Preclinical trials indicate that it can mitigate oxidative stress and protect against radiation-induced damage, which could have important implications in cancer therapy and nuclear medicine.
In summary, 4-((Thiophen-2-ylmethyl)amino)benzoic acid (CAS NO 1715-13-5) is a multifaceted compound with wide-ranging applications in the pharmaceutical industry. Its unique structure, combined with its demonstrated biological activities, positions it as a valuable asset in drug discovery and development.
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